molecular formula C12H14N2O5 B2807096 3-(2-hydroxyethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione CAS No. 110231-25-9

3-(2-hydroxyethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No. B2807096
CAS RN: 110231-25-9
M. Wt: 266.253
InChI Key: PYGQPJKUGQLTIX-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a chemical compound with the linear formula C12H14N2O5 . It has a molecular weight of 266.256 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of quinazolinones like this compound often involves the reaction of 2-aminobenzamides and thiols . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Chemical Reactions Analysis

In general, quinazolinones can undergo various chemical reactions. For instance, 3-(2-hydroxyethylamino) quinoline-2,4-diones were obtained and their reaction with isocyanic acid afforded mainly 5-hydroxy- 1-(2-hydroxyethyl)-1H-spiro[imidazolidine-4,3′-indole]-2,2′- diones .

Scientific Research Applications

Green Chemistry Applications

Research has demonstrated the efficacy of "3-(2-hydroxyethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione" as a significant intermediate in the synthesis of quinazoline derivatives using environmentally friendly methods. For instance, Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using catalytic amounts of cesium carbonate. This process highlights the compound's role in the synthesis of drugs like Prazosin, Bunazosin, and Doxazosin, underlining its importance in green chemistry and pharmaceutical synthesis (Patil et al., 2008).

Pharmaceutical Applications

Several studies have explored the utility of this compound in the synthesis of pharmaceuticals. For example, the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU has been reported, showcasing an ideal reaction system aimed at sustainable chemistry. The method yielded high-efficiency synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate of several drugs, emphasizing its value in pharmaceutical manufacturing (Mizuno et al., 2007).

Material Science Applications

The compound's significance extends to material science, where its derivatives have been utilized in synthesizing novel compounds. For instance, Hassanien et al. (2022) synthesized novel binary compounds based on lawsone, utilizing halo-reagents. This research indicates the compound's broader applicability beyond pharmaceuticals, including potential antioxidant and antitumor activities, which could be pivotal for developing new materials with biomedical applications (Hassanien et al., 2022).

properties

IUPAC Name

3-(2-hydroxyethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-9-5-7-8(6-10(9)19-2)13-12(17)14(3-4-15)11(7)16/h5-6,15H,3-4H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGQPJKUGQLTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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